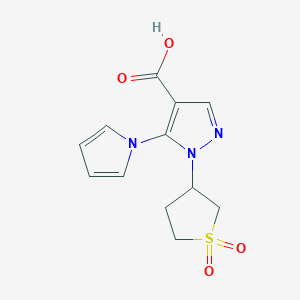

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1242282-02-5

Cat. No.: VC3000808

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242282-02-5 |

|---|---|

| Molecular Formula | C12H13N3O4S |

| Molecular Weight | 295.32 g/mol |

| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H13N3O4S/c16-12(17)10-7-13-15(9-3-6-20(18,19)8-9)11(10)14-4-1-2-5-14/h1-2,4-5,7,9H,3,6,8H2,(H,16,17) |

| Standard InChI Key | NFCCVSKBOBXNJP-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1N2C(=C(C=N2)C(=O)O)N3C=CC=C3 |

| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=C(C=N2)C(=O)O)N3C=CC=C3 |

Introduction

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring, a pyrrole substituent, and a tetrahydrothienyl moiety. Its molecular formula is C12H13N3O4S, with a molecular weight of approximately 295.31 g/mol . This compound is characterized by the presence of both carboxylic acid and sulfonyl groups, which contribute to its potential reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, which can be optimized for yield and purity based on the desired application. The specific synthesis pathways are not detailed in available literature but generally involve reactions that form the pyrazole and pyrrole rings and incorporate the tetrahydrothienyl moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and modulator of biochemical pathways. It may interact with specific enzymes or receptors, influencing cellular processes such as apoptosis and cell proliferation.

Potential Applications

The applications of this compound extend across various fields, including pharmaceuticals and agriculture. Its unique structure and potential biological activity make it a candidate for further research in drug development and biochemical modulation.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-furyl)-1H-pyrazole-3-carboxylic acid | Contains a furyl group instead of thienyl | Different electronic properties due to furyl ring |

| 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Features trifluoromethyl group | Enhanced lipophilicity and potential for increased biological activity |

| 5-methyl-1H-pyrazole-4-carboxylic acid | Lacks sulfur-containing groups | Simpler structure with potentially different reactivity |

These comparisons highlight the uniqueness of the compound in terms of its structural complexity and potential applications.

Research Findings and Future Directions

Preliminary studies suggest that this compound may bind to specific proteins or enzymes involved in metabolic pathways. Molecular docking studies have indicated potential binding sites on target proteins, which could inform further research on its mechanism of action. Future studies should focus on elucidating its interaction with biological systems and exploring its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume